molecular formula C10H13NO2 B2411153 3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile CAS No. 2228150-74-9

3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile

Cat. No. B2411153
CAS RN: 2228150-74-9
M. Wt: 179.219
InChI Key: VHPDVYHJNDCKNC-UHFFFAOYSA-N
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Description

“3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile” is a chemical compound with the CAS Number: 2228150-74-9 . It has a molecular weight of 179.22 . The IUPAC name for this compound is 3-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)propanenitrile .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO2/c1-2-3-5-10(6-4-7-11)12-8-9-13-10/h1H,3-6,8-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical form of “this compound” is liquid . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Renewable Fuel and Solvent Production

Research has indicated that derivatives of 1,3-dioxolane, such as 2,3-Butanediol, can be used in the production of renewable gasoline, solvents, and fuel additives. A study by Harvey et al. (2016) in "ChemSusChem" showed that 2,3-Butanediol could be selectively dehydrated to a mixture of dioxolanes, offering potential as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent due to its high octane rating and low solubility in water (Harvey, Merriman, & Quintana, 2016).

Chemical Synthesis and Transformations

A study by Raskil’dina et al. (2018) in the "Russian Journal of General Chemistry" described the preparation of isomers of 2-(1,3-dioxolan-4-yl)ethanol and 1,3-dioxan-4-ylmethanol through reactions with 1,2,4-butanetriol, highlighting the versatility of 1,3-dioxolane derivatives in chemical synthesis and transformations (Raskil’dina, Borisova, & Zlotskii, 2018).

Surface Tension and Density Studies

Calvo et al. (2004) conducted a study on the surface tensions and excess molar volumes of mixtures containing 1,3-dioxolane. Published in the "Journal of colloid and interface science", this research provides insights into the nature and type of intermolecular interactions in binary mixtures involving 1,3-dioxolane, relevant to applications in material sciences (Calvo, Pintos, Amigo, & Bravo, 2004).

Glycerol Conversion and Heterogeneous Catalysis

Investigations by Deutsch et al. (2007) in the "Journal of Catalysis" explored the acid-catalysed condensation of glycerol with various compounds to produce mixtures including 1,3-dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research is significant for the development of novel platform chemicals and precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

Electrochemical Applications

Elamin, Hashim, and Mohammed (2021) researched the spectro-electrochemical behavior of thin-layer polymers of a derivative similar to 3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile. This study, published in the "Journal of Advanced Chemical Sciences", demonstrated potential applications in electrochemistry and materials science (Elamin, Hashim, & Mohammed, 2021).

Diesel Fuel Additive Research

Oprescu et al. (2014) in "Fuel Processing Technology" explored the use of glycerol derivatives as additives for diesel fuel. This study is relevant for understanding the impact of 1,3-dioxolane derivatives on the quality parameters of diesel fuel and their effects on engine performance and emission characteristics (Oprescu, Dragomir, Radu, Radu, Velea, Bolocan, Stepan, & Rosca, 2014).

Mechanism of Action

Target of Action

The primary targets of 3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name

3-(2-but-3-ynyl-1,3-dioxolan-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-5-10(6-4-7-11)12-8-9-13-10/h1H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPDVYHJNDCKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(OCCO1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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